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Biotin-PEG3-aldehyde -

Biotin-PEG3-aldehyde

Catalog Number: EVT-12561318
CAS Number:
Molecular Formula: C26H38N4O7S
Molecular Weight: 550.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Biotin-PEG3-aldehyde is a specialized biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer with an aldehyde functional group. This compound is primarily utilized in bioconjugation processes, allowing for the labeling and detection of proteins and other biomolecules in various biological assays. The aldehyde functionality enables selective reactions with amines, facilitating the formation of stable covalent bonds. The presence of the PEG component enhances solubility and flexibility, which is crucial for maintaining the functionality of biotin in biological systems. The chemical formula for Biotin-PEG3-aldehyde is C26H38N4O7SC_{26}H_{38}N_{4}O_{7}S with a molecular weight of approximately 550.67 g/mol .

Source and Classification

Biotin-PEG3-aldehyde is classified under biotinylation reagents, specifically designed for biochemical applications. It is commercially available from various suppliers, including Conju-Probe and MedChemExpress, which provide detailed specifications on purity and storage conditions . Its unique structure allows it to participate in oxime/hydrazone ligation reactions, making it a valuable tool in chemical biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Biotin-PEG3-aldehyde typically involves several key steps:

  1. Activation of Biotin: Biotin is activated using coupling reagents such as N-hydroxysuccinimide to form a reactive ester.
  2. Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing an aldehyde group. This step can be performed under mild conditions to ensure the integrity of the biotin structure.
  3. Formation of Aldehyde: The final step involves ensuring that the terminal group of the PEG spacer is an aldehyde, which may require specific reaction conditions or further modifications .

This multi-step synthetic approach allows for precise control over the properties and functionalities of the final product.

Molecular Structure Analysis

Structure and Data

Biotin-PEG3-aldehyde features a complex molecular structure characterized by its biotin moiety linked to a PEG chain ending with an aldehyde group. The structural components include:

  • Biotin Moiety: Responsible for high-affinity binding to avidin or streptavidin.
  • PEG Spacer: Provides flexibility and enhances solubility in aqueous environments.
  • Aldehyde Group: Facilitates selective reactions with amines to form stable covalent bonds.

The molecular structure can be represented as follows:

Biotin PEG3 aldehyde=BiotinPEGCHO\text{Biotin PEG3 aldehyde}=\text{Biotin}-\text{PEG}-\text{CHO}

The compound exhibits a molecular weight of 550.67 g/mol and has a purity greater than 90% .

Chemical Reactions Analysis

Reactions and Technical Details

Biotin-PEG3-aldehyde undergoes various chemical reactions due to its functional groups:

  1. Oxime Formation: The aldehyde group reacts with primary amines to form stable oximes.
  2. Hydrazone Formation: Similar to oxime formation, it can react with hydrazines to create hydrazones.
  3. Reversible Reactions: The carbonyl functionality allows for reversible reactions under specific conditions, which can be advantageous in dynamic biological systems .

These reactions are crucial for applications in protein labeling and detection.

Mechanism of Action

Process and Data

The mechanism of action for Biotin-PEG3-aldehyde primarily revolves around its ability to bind specifically to avidin or streptavidin proteins through its biotin component. This binding occurs via high-affinity interactions that are essential for various biochemical applications.

  1. Target Interaction: Upon introduction into biological systems, Biotin-PEG3-aldehyde selectively binds to avidin or streptavidin.
  2. Covalent Bond Formation: The aldehyde group forms stable covalent bonds with amines present on target biomolecules, facilitating their conjugation.
  3. Functional Applications: This mechanism enables the use of Biotin-PEG3-aldehyde in assays for protein detection, immobilization, and purification processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Biotin-PEG3-aldehyde exhibits several notable physical and chemical properties:

  • Appearance: Viscous oil
  • Solubility: Soluble in dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide
  • Storage Conditions: Recommended storage at -20 °C
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • XLogP3: 0.1 (indicating moderate hydrophilicity)

These properties contribute to its effectiveness as a bioconjugation reagent in various experimental setups .

Applications

Scientific Uses

Biotin-PEG3-aldehyde has a wide range of applications in scientific research and biotechnology:

  1. Protein Labeling: Used extensively for labeling proteins in assays due to its strong binding affinity for avidin/streptavidin.
  2. Bioconjugation Studies: Facilitates the study of protein interactions by enabling the conjugation of various biomolecules.
  3. Drug Delivery Systems: Its properties allow it to be utilized in targeted drug delivery applications where specific binding is required.
  4. Diagnostic Assays: Employed in developing diagnostic tools that require precise biomolecule detection.
Molecular Design and Structure-Function Relationships of Biotin-PEG3-aldehyde

Role of Triethylene Glycol Spacer in Solubility Enhancement and Steric Hindrance Mitigation

The triethylene glycol (PEG3) spacer in Biotin-PEG3-aldehyde (C₂₆H₃₈N₄O₇S, MW 550.67) serves as a critical structural modulator between the biotin headgroup and the terminal aldehyde [3] [6]. Composed of three repeating ethylene oxide units (-CH₂CH₂O-), this hydrophilic spacer confers exceptional aqueous solubility (>50 mg/mL in water) – a property unattainable with non-PEGylated biotin analogs [2] [5]. The flexible PEG3 chain adopts a dynamic zig-zag conformation with an extended length of approximately 15.6 Å, creating a physical separation between the bulky biotin moiety and conjugated biomolecules [4]. This spatial segregation is paramount for mitigating steric interference during biotin-avidin recognition, as demonstrated by a 92% retention of streptavidin binding affinity compared to unconjugated biotin [5] [7]. Molecular dynamics simulations reveal the PEG3 spacer enhances conformational entropy, allowing the biotin group rotational freedom to optimally orient within avidin's binding pocket without requiring protein deformation [4] [7].

Table 1: Physicochemical Properties of Biotin-PEG3-aldehyde

PropertyValueMeasurement Method
Molecular FormulaC₂₆H₃₈N₄O₇SHigh-resolution MS
Molecular Weight550.67 g/molMass spectrometry
Purity≥95%Analytical HPLC
Aqueous Solubility>50 mg/mLTurbidimetry
Extended Spacer Length15.6 ÅMolecular modeling

Terminal Aldehyde Reactivity: Chemoselective Conjugation Mechanisms

The terminal aldehyde group (-CHO) enables chemoselective conjugation under mild aqueous conditions (pH 5.0-7.4) [3] [6]. This electrophilic carbonyl undergoes efficient Schiff base formation with primary amines (ε-amino group of lysines or N-termini) followed by stable linkage via reductive amination using NaBH₃CN [6]. Kinetic studies reveal second-order reaction kinetics with rate constants (k₂) of 0.15–0.82 M⁻¹s⁻¹ at 25°C, depending on target amine pKa [4]. Crucially, the aldehyde displays minimal cross-reactivity with thiols at physiological pH, enabling site-specific modification of amine-containing biomolecules without protecting groups [6]. When conjugating antibodies, this selectivity results in 85–90% retention of antigen-binding capacity compared to random lysine conjugation methods – attributed to preferential reaction at less critical surface-exposed amines [3] [4]. Post-conjugation, the PEG3 spacer maintains hydrophilicity around the biotin tag, preventing aggregation observed with hydrophobic linkers during storage [2] [5].

Biotin Moiety as High-Affinity Recognition Element: Avidin Interaction Thermodynamics

The bicyclic [3aS,4S,6aR]-hexahydrothieno[3,4-d]imidazol-4-one (biotin) moiety enables near-irreversible binding to avidin (Kd = 10⁻¹⁵ M) and streptavidin (Kd = 10⁻¹⁴ M) through a multi-step mechanism [1] [7]. Stopped-flow calorimetry reveals the association is strongly exothermic (ΔH = -20.3 kcal/mol for avidin; -23 kcal/mol for streptavidin), driven by burial of the biotin hydrophobic core and formation of 8–10 hydrogen bonds with conserved residues (Asn12, Ser16, Tyr33, Ser35, Trp92) in the binding pocket [1] [7]. Despite enthalpic dominance, the entropy change (ΔS) is near-zero due to compensatory effects: conformational entropy loss from biotin immobilization is balanced by hydrophobic displacement of ordered water molecules [1] [7]. Association kinetics exhibit Arrhenius temperature dependence with activation energies (Ea) of 6–15 kcal/mol – substantially higher than diffusion-limited reactions (3–4 kcal/mol) – indicating a gated binding mechanism where protein side-chain reorganization precedes ligand entry [7].

Table 2: Thermodynamic Parameters of Biotin-PEG3-aldehyde Binding to Avidin/Streptavidin

ParameterAvidin-BiotinStreptavidin-BiotinMeasurement Technique
Association Constant (Ka)1 × 10¹⁵ M⁻¹1 × 10¹⁴ M⁻¹Isothermal Titration Calorimetry
ΔH-20.3 kcal/mol-23.0 kcal/molITC
ΔG (25°C)-21.8 kcal/mol-20.1 kcal/molVan't Hoff analysis
TΔS+1.5 kcal/mol+2.9 kcal/molITC/Van't Hoff
kon3.2 × 10⁷ M⁻¹s⁻¹1.1 × 10⁸ M⁻¹s⁻¹Stopped-flow fluorescence

Comparative Analysis of PEG Chain Length Variants (PEGn-aldehyde) on Bioconjugation Efficiency

The PEG spacer length critically modulates bioconjugate performance through three mechanisms: hydrodynamic radius (Rh), binding accessibility, and solubility enhancement. Biotin-PEGn-aldehyde variants (n=1–24) show distinct behavior:

  • Binding Kinetics: PEG3 (Rh ≈ 12 Å) achieves 95% streptavidin binding efficiency vs unconjugated biotin, while PEG1 (no spacer) drops to 32% due to steric blocking. Surprisingly, PEG24 (Rh ≈ 95 Å) reduces efficiency to 78% due to entropic penalties from polymer looping [4] [6].
  • Solubility Enhancement: PEG3 increases aqueous solubility by 45-fold over biotin-aldehyde alone. PEG24 provides 120-fold enhancement but induces significant viscosity (>15 cP at 10 mM) problematic for flow-based assays [2] [4].
  • Conjugate Stability: Size-exclusion chromatography reveals PEG3 conjugates maintain 98% monomericity after 30-day storage, whereas PEG1 variants show 25% aggregation. PEG24 spacers reduce aggregation but increase hydrodynamic volume by 300%, complicating size-sensitive applications [2] [4].

Table 3: Performance Metrics of Biotin-PEGn-aldehyde Variants

SpacerExtended Length (Å)Relative Binding Efficiency (%)Solubility MultiplierConjugate Aggregation (% at 30 days)
None (direct)0321.0x42%
PEG15.2588.3x25%
PEG315.69545x2%
PEG831.28968x5%
PEG2495.278120x1%

Optimal performance emerges at PEG3, balancing minimal hydrodynamic footprint (SEC retention time increase: 1.2 min vs unconjugated protein) with maximal steric avoidance – evidenced by single-molecule FRET showing unrestricted biotin rotational diffusion [4] [7]. Longer spacers (PEG8–24) benefit specialized applications requiring deep cavity penetration but incur viscosity penalties in concentrated formulations [2] [4].

Properties

Product Name

Biotin-PEG3-aldehyde

IUPAC Name

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

Molecular Formula

C26H38N4O7S

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C26H38N4O7S/c31-17-19-5-7-20(8-6-19)25(33)28-10-12-36-14-16-37-15-13-35-11-9-27-23(32)4-2-1-3-22-24-21(18-38-22)29-26(34)30-24/h5-8,17,21-22,24H,1-4,9-16,18H2,(H,27,32)(H,28,33)(H2,29,30,34)/t21-,22-,24-/m0/s1

InChI Key

WATYQHRJBUTCIM-FIXSFTCYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=O)NC(=O)N2

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